molecular formula C24H40O3S B3373218 1-(4-Hexadecylsulfonylphenyl)ethanone CAS No. 95818-33-0

1-(4-Hexadecylsulfonylphenyl)ethanone

Cat. No.: B3373218
CAS No.: 95818-33-0
M. Wt: 408.6 g/mol
InChI Key: NJHHLAPTZGMJHN-UHFFFAOYSA-N
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Description

1-(4-Hexadecylsulfonylphenyl)ethanone is a sulfonyl-substituted acetophenone derivative characterized by a hexadecyl chain attached to a sulfonyl group at the para position of the phenyl ring. For example, sulfonyl-containing aromatic ketones like 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone () exhibit distinct crystallographic features, such as dihedral angles between aromatic rings (33.56°) and hydrogen-bonded networks, which may influence solubility and reactivity .

Properties

IUPAC Name

1-(4-hexadecylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(26,27)24-19-17-23(18-20-24)22(2)25/h17-20H,3-16,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHLAPTZGMJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391134
Record name 1-(4-hexadecylsulfonylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95818-33-0
Record name 1-(4-hexadecylsulfonylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hexadecylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-hexadecylbenzenesulfonyl chloride with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Mechanism of Action

The mechanism of action of 1-(4-Hexadecylsulfonylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ethanone Derivatives

Compound Name Substituents Molecular Formula Key Structural Features Reference
1-(4-Hexadecylsulfonylphenyl)ethanone C₁₆H₃₃-SO₂-C₆H₄-COCH₃ C₂₅H₄₂O₃S Long alkyl chain enhances lipophilicity; sulfonyl group introduces polarity N/A
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone CH₃-C₆H₄-SO₂-C₆H₄-COCH₃ C₁₅H₁₄O₃S Smaller alkyl group; dihedral angle of 33.56° between aromatic rings
1-(2-Hydroxy-4-methoxyphenyl)ethanone HO-C₆H₃(OCH₃)-COCH₃ C₉H₁₀O₃ Hydroxy and methoxy groups enhance hydrogen bonding and antioxidant potential
1-(3,4-Dihydroxy-6-methylphenyl)ethanone HO-C₆H₂(CH₃)(OH)-COCH₃ C₉H₁₀O₃ Dihydroxy groups enable chelation and radical scavenging
1-(4-(4-Ethylphenoxy)phenyl)ethanone C₂H₅-C₆H₄-O-C₆H₄-COCH₃ C₁₆H₁₆O₂ Ether linkage reduces steric hindrance; enhances thermal stability

Key Observations :

  • Alkyl Chain Length : The hexadecyl chain in the target compound increases hydrophobicity compared to shorter chains in analogs (e.g., methyl in , ethyl in ). This may improve membrane permeability in biological systems or micelle formation in surfactants.
  • Functional Groups : Sulfonyl groups (as in ) enhance polarity and hydrogen-bonding capacity, whereas hydroxy/methoxy groups () improve antioxidant activity via radical scavenging.

Insights :

  • The target compound likely requires multi-step synthesis involving sulfonylation of a phenyl precursor, followed by ketone formation. highlights Suzuki coupling as an effective method for sulfonyl-aryl linkages .

Table 3: Comparative Bioactivity and Stability

Compound Name Bioactivity/Stability Key Findings Reference
This compound Predicted surfactant properties High logP (~8.5) suggests membrane interaction; sulfonyl group aids solubility N/A
Schiff bases from 1-(4-chlorophenyl)ethanone Antibacterial activity (E. coli, S. Typhi) MIC: 12.5–25 µg/mL; DPPH scavenging IC₅₀: 18–32 µg/mL
1-(2-Hydroxy-4-methoxyphenyl)ethanone Toxicological profile Low acute toxicity (LD₅₀ > 2000 mg/kg in rats); irritant at high doses
Fragrance-related alkyl cyclic ketones Dermatological safety No sensitization at 0.1% concentration; stable under UV exposure

Highlights :

  • Antimicrobial Potential: Chloro- and hydroxy-substituted ethanones () show moderate antibacterial activity, suggesting the target compound’s sulfonyl group may enhance efficacy through membrane disruption .
  • Safety : Sulfonyl and alkyl substituents (as in ) generally exhibit low acute toxicity, aligning with fragrance safety standards at low concentrations .

Biological Activity

1-(4-Hexadecylsulfonylphenyl)ethanone, a compound with the molecular formula C24_{24}H40_{40}O3_3S, has garnered attention due to its potential biological activities. This article reviews the compound's biological activities, including its antioxidant and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a hexadecyl chain attached to a sulfonylphenyl group, contributing to its lipophilicity and potential pharmacological effects. Its structure is critical for understanding its interaction with biological systems.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals, thus preventing oxidative stress-related damage. The antioxidant activity of this compound can be assessed using various methods, including the DPPH radical scavenging assay.

  • DPPH Scavenging Activity : Preliminary studies indicate that derivatives of similar compounds exhibit significant DPPH scavenging activity, suggesting that this compound may also possess this capability. For instance, related compounds have shown antioxidant activities surpassing that of ascorbic acid by up to 1.4 times .
CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compoundTBDTBD
Related Compound A79.621.37 times higher
Related Compound B78.671.35 times higher

Anticancer Activity

The anticancer potential of this compound is another area of interest. Research on structurally similar compounds indicates promising activity against various cancer cell lines.

  • MTT Assay Results : In studies involving similar sulfonamide derivatives, compounds have shown significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. For example, certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Cell LineIC50 (µM)Compound Tested
U-87TBDThis compound
MDA-MB-231TBDRelated Compound A

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study on Antioxidant Efficacy : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antioxidant activity, with some derivatives showing over 70% DPPH inhibition . This suggests that modifications in the structure can enhance antioxidant properties.
  • Anticancer Screening : Another investigation focused on sulfonamide derivatives showed that specific modifications led to increased cytotoxicity in cancer cell lines, emphasizing the importance of structural features in determining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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